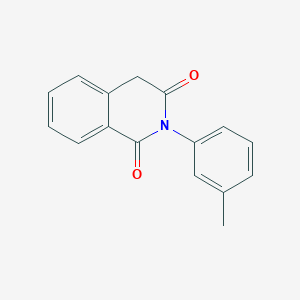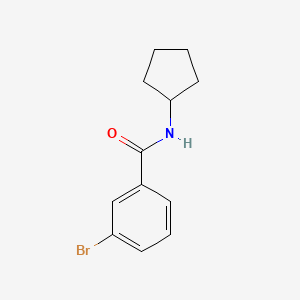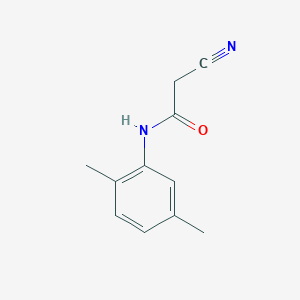
2-cyano-N-(2,5-dimethylphenyl)acetamide
Descripción general
Descripción
2-Cyano-N-(2,5-dimethylphenyl)acetamide is a compound that is part of a broader class of cyanoacetamide derivatives which are of significant interest in the field of medicinal chemistry due to their utility in the synthesis of various heterocyclic compounds. These derivatives are known for their versatility as synthons in the construction of complex molecules that often exhibit biological activity, such as anticancer properties. The compound , while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated for their potential as anticancer agents and their utility in heterocyclic synthesis .
Synthesis Analysis
The synthesis of related cyanoacetamide derivatives typically involves the reaction of an amine with an appropriate cyanoacetate or cyanothioacetate precursor. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similarly, the synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . These methods suggest that the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide would likely follow a comparable pathway, involving the reaction of a suitable amine with a cyanoacetate derivative under controlled conditions.
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety attached to an aromatic or heteroaromatic ring. The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for example, crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . These structural features are crucial for the biological activity of the compounds, as they can influence the binding affinity to biological targets such as the VEGFr receptor, as demonstrated through molecular docking studies .
Chemical Reactions Analysis
Cyanoacetamide derivatives are reactive intermediates that can undergo various chemical reactions to yield a wide array of heterocyclic compounds. The reactivity often involves nucleophilic attacks, cyclization, and condensation reactions, leading to the formation of diverse heterocyclic systems such as thiophenes, thiazoles, pyrazoles, pyridines, pyrimidines, and coumarins . The choice of reagents and reaction conditions can direct the synthesis towards specific heterocyclic structures, as seen in the synthesis of 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones from 2-dimethylaminomethylidene-1,3-diketones and cyanoacetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of functional groups such as the cyano group and acetamide moiety can affect the compound's solubility, melting point, and reactivity. These properties are essential for the compound's application in organic synthesis and its potential biological activity. For example, the solubility in organic solvents is important for the compound's use in synthesis, while the melting point can provide insight into the purity and stability of the compound .
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Structural Aspects and Host–Guest Complexes : 2-cyano-N-(2,5-dimethylphenyl)acetamide and its derivatives have been studied for their structural aspects, particularly in forming inclusion compounds and host-guest complexes with other molecules. These complexes exhibit enhanced fluorescence emissions at different wavelengths compared to their parent compounds, suggesting potential applications in fluorescence-based technologies (Karmakar et al., 2007).
Synthesis and Derivatives
- Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives such as pyrimidiopyrazole, showing significant in vitro antitumor activity. This highlights its utility in the development of new pharmaceutical compounds (Fahim et al., 2019).
- Efficient Synthesis of N1-Substituted Derivatives : Research has focused on efficient methods to synthesize N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, analogs of known pharmaceuticals, using 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives. This synthesis pathway may be significant in pharmaceutical research and development (Yermolayev et al., 2008).
Biological and Medicinal Applications
- Biological Screening and Fingerprint Applications : Derivatives of 2-cyano-N-(2,5-dimethylphenyl)acetamide have been screened for various biological activities like antibacterial, antifungal, and anthelmintic properties. Some derivatives also show potential in latent fingerprint analysis, indicating their multifaceted applications (Khan et al., 2019).
Molecular and Electronic Studies
- Molecular and Electronic Characterization : Studies have been conducted on the molecular and electronic properties of derivatives of 2-cyano-N-(2,5-dimethylphenyl)acetamide, analyzing aspects like bioactivity, solvation free energy, and pharmacokinetic behavior. This research contributes to understanding the compound's stability and biological activity (Anban et al., 2017).
Heterocyclic Synthesis
- Utility in Heterocyclic Synthesis : The compound is used as an intermediate for synthesizing various heterocyclic systems, illustrating its importance in organic synthesis and drug development (Gouda et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFTTQVJSQWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368242 | |
| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,5-dimethylphenyl)acetamide | |
CAS RN |
87165-31-9 | |
| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



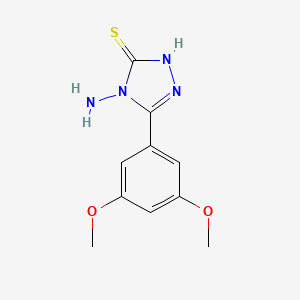
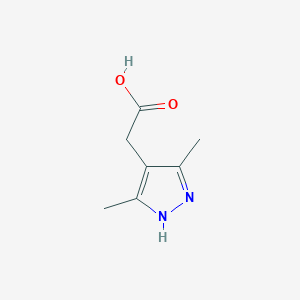
![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)
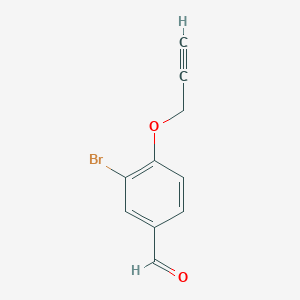
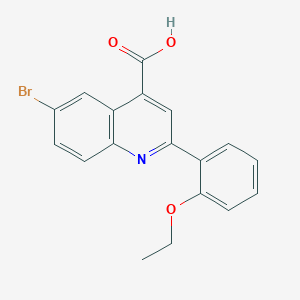
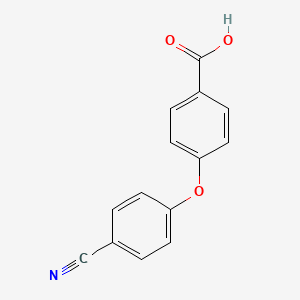
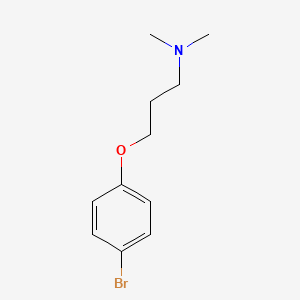
![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)
